molecular formula C17H20N6O3S B10986418 Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10986418
M. Wt: 388.4 g/mol
InChI Key: WGRHQMDBLQSODP-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridazine core linked via a propanoyl amino group to a methyl-substituted thiazole ring with a terminal ethyl ester. Its structure combines nitrogen-rich aromatic systems, which are often associated with bioactivity in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C17H20N6O3S

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 2-[3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H20N6O3S/c1-5-26-16(25)14-11(4)19-17(27-14)20-13(24)7-6-12-9(2)15-21-18-8-23(15)22-10(12)3/h8H,5-7H2,1-4H3,(H,19,20,24)

InChI Key

WGRHQMDBLQSODP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2=C(C3=NN=CN3N=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with a thiazole derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Differences

The compound’s triazolo[4,3-b]pyridazine core distinguishes it from analogs like triazolo-pyrimidines (e.g., compounds 16a/b in ). Pyridazine contains two adjacent nitrogen atoms, whereas pyrimidine has two nitrogen atoms at positions 1 and 3. This difference alters electronic properties, such as dipole moments and π-stacking capabilities, which can affect solubility and receptor binding .

Substituent Effects

  • Target Compound :
    • Triazolo-pyridazine : 6,8-dimethyl substituents increase lipophilicity (logP) compared to halogenated analogs.
    • Thiazole : The 4-methyl group and ester moiety enhance metabolic stability and bioavailability relative to simpler heterocycles .
  • Compound 15a () :
    • Pyrazole with 4-fluorophenyl and 4-nitrophenyl groups. The nitro group confers strong electron-withdrawing effects, reducing solubility but enhancing reactivity in electrophilic substitutions .
  • Compound 16a (): Triazolo-pyrimidine with 4-fluorophenyl and phenyl groups.

Research Findings and Implications

  • Bioactivity : While the target compound’s specific biological activity is undocumented, triazolo-pyridazines are explored for kinase inhibition and antimicrobial applications. The methyl and ester groups may reduce cytotoxicity compared to halogenated analogs (e.g., 15b with 2,4-dichlorophenyl) .
  • Stability : The ethyl ester in the target compound likely improves hydrolytic stability over methyl esters, as seen in similar carboxylate derivatives .
  • QSAR Considerations : Molecular descriptors (e.g., van der Waals volume) for the triazolo-pyridazine-thiazole system would differ significantly from triazolo-pyrimidines, necessitating tailored QSAR models .

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